N-(4-bromophenyl)-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide
Vue d'ensemble
Description
N-(4-bromophenyl)-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide, also known as BMS-345541, is a potent and selective inhibitor of the IκB kinase (IKK) complex. This compound has been extensively studied due to its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Applications De Recherche Scientifique
N-(4-bromophenyl)-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide has been extensively studied for its potential therapeutic applications in various diseases. IKK is a key regulator of the nuclear factor-κB (NF-κB) signaling pathway, which plays a crucial role in inflammation, immunity, and cell survival. Aberrant activation of NF-κB has been implicated in the pathogenesis of several diseases, including cancer, inflammatory bowel disease, rheumatoid arthritis, and psoriasis. This compound has been shown to inhibit the activation of NF-κB and reduce the expression of pro-inflammatory cytokines in vitro and in vivo. In addition, this compound has been reported to have anti-tumor activity in various cancer cell lines and animal models.
Mécanisme D'action
N-(4-bromophenyl)-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide inhibits the activity of the IKK complex by binding to the ATP-binding site of IKKβ. This prevents the phosphorylation and degradation of IκBα, which in turn inhibits the translocation of NF-κB to the nucleus and the subsequent expression of pro-inflammatory cytokines and other target genes. This compound has been shown to be a selective inhibitor of IKKβ, with little or no effect on other kinases.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory effects in various in vitro and in vivo models. Inhibition of the NF-κB pathway by this compound leads to reduced expression of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and increased expression of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines and animal models. In addition, this compound has been reported to have immunomodulatory effects by inhibiting the differentiation and activation of T cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromophenyl)-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide is a potent and selective inhibitor of IKKβ, which makes it a valuable tool for studying the NF-κB signaling pathway and its role in various diseases. This compound has been extensively characterized in vitro and in vivo, and its pharmacokinetics and toxicity have been evaluated in animal models. However, this compound has some limitations for lab experiments. It has poor solubility in water and some organic solvents, which can affect its bioavailability and stability. In addition, this compound has been reported to have off-target effects on other kinases at high concentrations.
Orientations Futures
For N-(4-bromophenyl)-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide include:
1. Optimization of the synthesis method to improve the yield and purity of the product.
2. Evaluation of the pharmacokinetics and toxicity of this compound in humans.
3. Investigation of the efficacy of this compound in clinical trials for various diseases, including cancer, inflammatory bowel disease, rheumatoid arthritis, and psoriasis.
4. Development of more potent and selective inhibitors of IKKβ based on the structure of this compound.
5. Investigation of the off-target effects of this compound on other kinases and their potential therapeutic applications.
Conclusion:
This compound is a potent and selective inhibitor of IKKβ with potential therapeutic applications in various diseases. Its mechanism of action involves inhibition of the NF-κB signaling pathway, which plays a crucial role in inflammation, immunity, and cell survival. This compound has been extensively studied in vitro and in vivo, and its pharmacokinetics and toxicity have been evaluated in animal models. However, further research is needed to evaluate its efficacy and safety in clinical trials and to develop more potent and selective inhibitors of IKKβ.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-4-[methyl-(4-nitrophenyl)sulfonylamino]butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O5S/c1-20(27(25,26)16-10-8-15(9-11-16)21(23)24)12-2-3-17(22)19-14-6-4-13(18)5-7-14/h4-11H,2-3,12H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUKHINDYVHTJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)NC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.